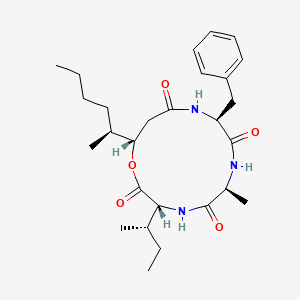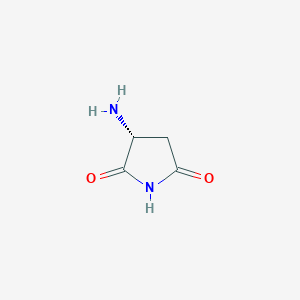![molecular formula C31H40O4 B3025848 [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate CAS No. 1037543-26-2](/img/structure/B3025848.png)
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Overview
Description
ATRA-BA hybrid is a mutual prodrug form of all-trans retinoic acid (ATRA; ) and butyric acid (BA; ). ATRA-BA hybrid is cleaved to release ATRA and BA in isolated mouse plasma. It inhibits the growth of MDA-MB-231 breast and PC3 prostate cancer cells with GI50 values of 0.01 and 1.02 µM, respectively. ATRA-BA (20 µM) has 15-fold greater antiproliferative activity in PC3 cells compared to an equimolar concentration of ATRA and BA.
Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest, [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, has been studied extensively in the context of synthetic chemistry and the synthesis of retinoic acid analogs. Research by Aig et al. (1987) involved the synthesis of major metabolites of retinoic acid, highlighting the relevance of such compounds in synthetic organic chemistry (Aig et al., 1987). Moreover, Gediya et al. (2008) designed and synthesized novel mutual prodrugs (hybrid drugs) of all-trans-retinoic acid, which includes the compound as a key component, indicating its importance in drug design and cancer therapy (Gediya et al., 2008).
Chemical and Structural Analysis
In-depth chemical and structural analysis of aromatic analogs of retinoic acid, including [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, has been conducted to understand their properties and potential applications. Englert et al. (1978) focused on the isolation, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy of similar compounds, offering insights into their structural characteristics (Englert et al., 1978).
Potential Applications in Cancer Therapy
The role of [4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate in cancer therapy has been a subject of interest. Research indicates its potential in enhancing the susceptibility of cancer cells to treatment modalities. Ishida et al. (2009) explored how etretinate, a derivative of this compound, can enhance the susceptibility of human skin squamous cell carcinoma cells to photodynamic therapy, a non-invasive treatment method for superficial skin cancers (Ishida et al., 2009).
Mechanism of Action
Target of Action
ATRA-BA Hybrid is a mutual prodrug of all-trans-retinoic acid (ATRA) and butyric acid (BA) . The primary targets of ATRA-BA Hybrid are the retinoic acid receptors (RARs) and histone deacetylases (HDACs) .
Mode of Action
ATRA-BA Hybrid interacts with its targets by binding to RARs and inhibiting HDACs . This interaction leads to the activation of RAR-dependent transcription and the inhibition of HDAC activity , respectively. These changes result in the induction of cell differentiation and apoptosis .
Biochemical Pathways
The biochemical pathways affected by ATRA-BA Hybrid involve the retinoic acid signaling pathway and the histone acetylation pathway . The activation of RARs by ATRA-BA Hybrid leads to the transcription of genes involved in cell differentiation . The inhibition of HDACs results in increased histone acetylation, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is a more permeant mutual prodrug designed to facilitate cellular uptake and synergize the cancer-killing potency of atra and ba
Result of Action
The molecular and cellular effects of ATRA-BA Hybrid’s action include the induction of cell differentiation and apoptosis . These effects can lead to the inhibition of tumor growth . In particular, ATRA-BA Hybrid has been shown to inhibit the growth of MDA-MB-231 breast and PC3 prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ATRA-BA Hybrid. For example, the tumor microenvironment can affect the compound’s anti-tumor activity . Additionally, ATRA-BA Hybrid’s activity can be influenced by the immune system
properties
IUPAC Name |
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c1-7-10-29(32)34-22-26-15-17-27(18-16-26)35-30(33)21-24(3)12-8-11-23(2)14-19-28-25(4)13-9-20-31(28,5)6/h8,11-12,14-19,21H,7,9-10,13,20,22H2,1-6H3/b12-8+,19-14+,23-11+,24-21+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELUZOQMHQHNF-PFLGVXPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ATRA-BA Hybrid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



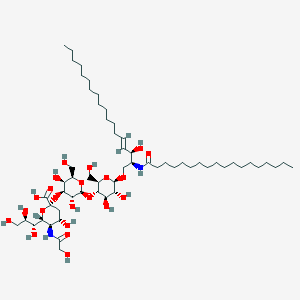
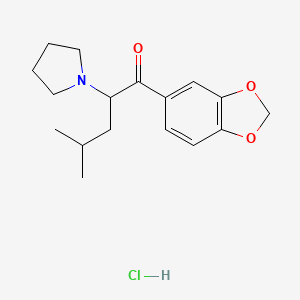

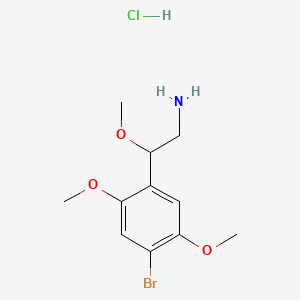
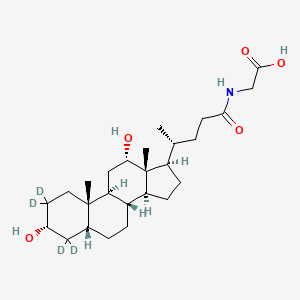
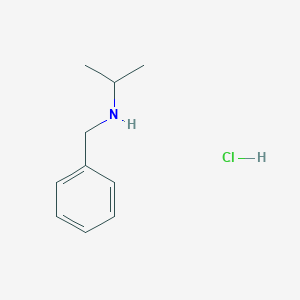
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
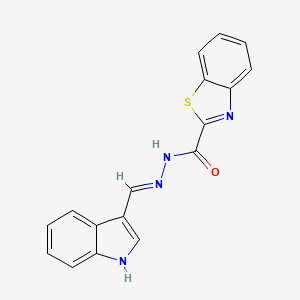
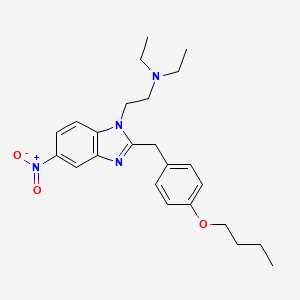
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

